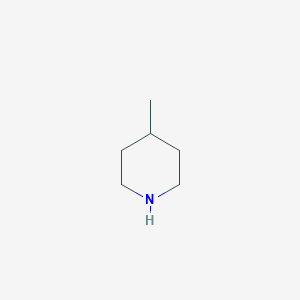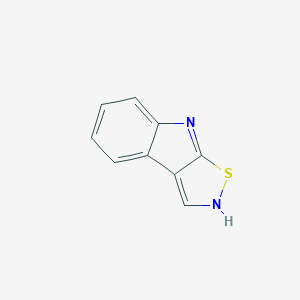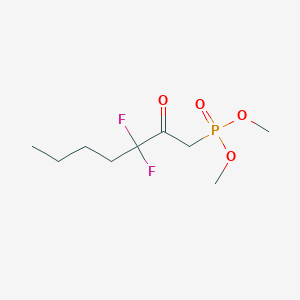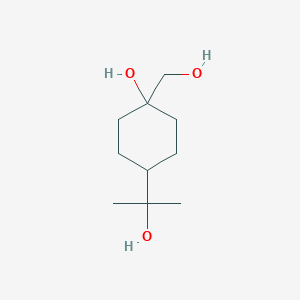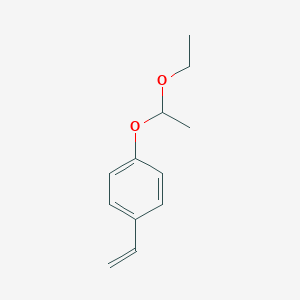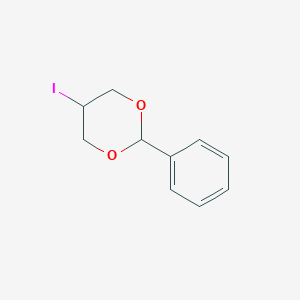
5-Iodo-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-phenyl-1,3-dioxane, also known as IPhOx, is a chiral and versatile organocatalyst that has been widely used in various chemical reactions. It is a cyclic peroxide that has an iodo-substituted phenyl group attached to it, making it a powerful oxidant and an efficient catalyst.
Applications De Recherche Scientifique
5-Iodo-2-phenyl-1,3-dioxane has been used as a catalyst in various chemical reactions, such as epoxidation, oxidation, and amination. It has shown excellent enantioselectivity and high catalytic activity in these reactions, making it a valuable tool for synthetic chemists. 5-Iodo-2-phenyl-1,3-dioxane has also been used in the synthesis of natural products and pharmaceuticals, demonstrating its potential in drug discovery.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate. The resulting intermediate then undergoes a rearrangement, leading to the formation of the desired product. The chiral nature of 5-Iodo-2-phenyl-1,3-dioxane is due to the presence of a chiral center in the molecule, which controls the stereochemistry of the reaction.
Effets Biochimiques Et Physiologiques
5-Iodo-2-phenyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and useful catalyst for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Iodo-2-phenyl-1,3-dioxane as a catalyst in laboratory experiments include its high catalytic activity, excellent enantioselectivity, and ease of synthesis. It is also stable and can be stored for a long time without degradation. However, one limitation of 5-Iodo-2-phenyl-1,3-dioxane is its sensitivity to air and moisture, which can affect its catalytic activity. It also requires the use of a base and oxygen, which can increase the cost and complexity of the reaction.
Orientations Futures
There are several future directions for the research and development of 5-Iodo-2-phenyl-1,3-dioxane. One area of interest is the optimization of the reaction conditions to improve the yield and selectivity of the reaction. Another direction is the expansion of its applications in other chemical reactions, such as C-H activation and cross-coupling reactions. Additionally, the use of 5-Iodo-2-phenyl-1,3-dioxane in asymmetric catalysis for the synthesis of chiral compounds is an area of active research. Overall, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Conclusion:
In conclusion, 5-Iodo-2-phenyl-1,3-dioxane is a versatile and powerful organocatalyst that has been widely used in various chemical reactions. Its high catalytic activity, excellent enantioselectivity, and ease of synthesis make it a valuable tool for synthetic chemists. The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate, leading to the formation of the desired product. Although there are limitations to its use, such as its sensitivity to air and moisture, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Méthodes De Synthèse
The synthesis of 5-Iodo-2-phenyl-1,3-dioxane involves the reaction of phenyl iodide with 1,2-dioxane in the presence of a base and oxygen. The reaction proceeds through a radical mechanism, and the resulting product is a yellow crystalline solid. The yield of 5-Iodo-2-phenyl-1,3-dioxane can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
Propriétés
Numéro CAS |
146651-25-4 |
|---|---|
Nom du produit |
5-Iodo-2-phenyl-1,3-dioxane |
Formule moléculaire |
C10H11IO2 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
5-iodo-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
SQRMOYRVKLTDOY-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)I |
Synonymes |
1,3-Dioxane,5-iodo-2-phenyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
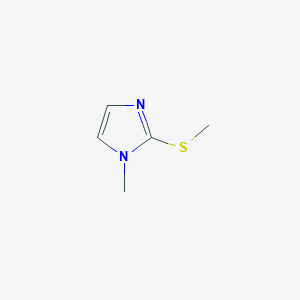
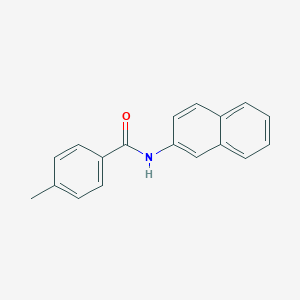

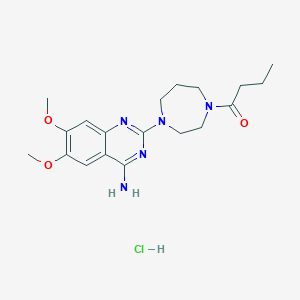
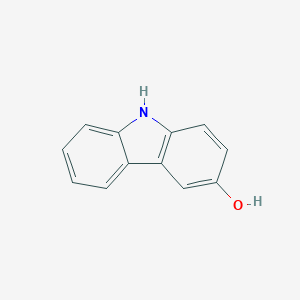
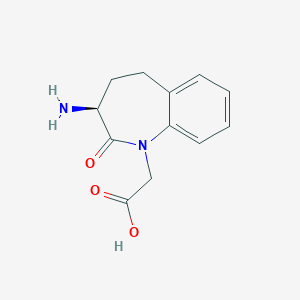
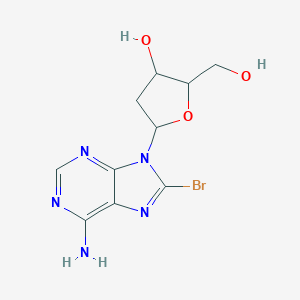
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
